molecular formula C24H28N2O7S B12174551 ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12174551
M. Wt: 488.6 g/mol
InChI Key: DHRYLHDXBONRQV-KPKJPENVSA-N
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Description

Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and other functional groups. Common reagents and conditions include:

    Benzofuran synthesis: Using phenol derivatives and acetic anhydride under acidic conditions.

    Thiazole ring formation: Utilizing thioamides and α-haloketones.

    Functional group modifications: Employing various protecting groups, catalysts, and solvents to achieve the desired substitutions and additions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Halogenation or alkylation of the benzofuran or thiazole rings using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: can be compared with other benzofuran or thiazole derivatives.

    Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.

    Thiazole derivatives: Compounds with thiazole rings and varying side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Biological Activity

Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H24O6
Molecular Weight 348.39 g/mol
CAS Number 32483-51-5
Solubility DMF: 20 mg/ml; DMSO: 16 mg/ml; Ethanol: Slightly soluble
Storage Conditions -20°C

The biological activity of this compound can be attributed to its structural features, particularly the thiazole and benzofuran moieties. Thiazole derivatives have been recognized for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. Studies suggest that the thiazole ring is crucial for cytotoxic activity against various cancer cell lines due to its ability to interact with cellular targets such as protein kinases and apoptotic pathways .

Antitumor Activity

Recent research highlights the compound's potential as an antitumor agent. In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<8
HCT116 (Colorectal)<6
MDA-MB 231 (Breast)<15

These findings indicate that this compound may target specific pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapy .

Case Studies

  • In Vitro Studies : A study conducted on various thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising results against multiple cancer cell lines. The study reported IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
  • Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole compounds interacting with Bcl-2 proteins, revealing that these interactions could lead to apoptosis in cancer cells. The presence of electron-donating groups significantly enhanced the activity of these compounds, suggesting a structure–activity relationship (SAR) that could guide future modifications .

Properties

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H28N2O7S/c1-6-32-23(30)21-14(4)25-24(34-21)26-17(27)10-8-12(2)7-9-15-19(28)18-16(11-33-22(18)29)13(3)20(15)31-5/h7,28H,6,8-11H2,1-5H3,(H,25,26,27)/b12-7+

InChI Key

DHRYLHDXBONRQV-KPKJPENVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C

Origin of Product

United States

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